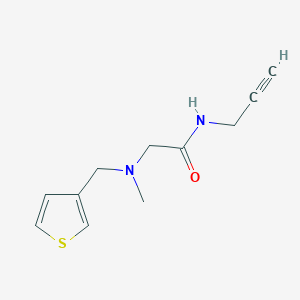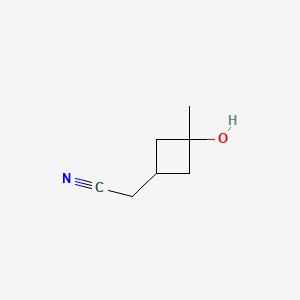
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a hydroxy group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Nitrile Group: The nitrile group is added through a cyanation reaction, which can be achieved using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide, thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclobutyl derivatives.
科学研究应用
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
相似化合物的比较
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile can be compared with other similar compounds, such as:
Rel-2-((1s,3r)-3-hydroxycyclohexyl)acetonitrile: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclopentyl)acetonitrile: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
The uniqueness of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
2-(3-hydroxy-3-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(9)4-6(5-7)2-3-8/h6,9H,2,4-5H2,1H3 |
InChI 键 |
VONPPOIRZNNFGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


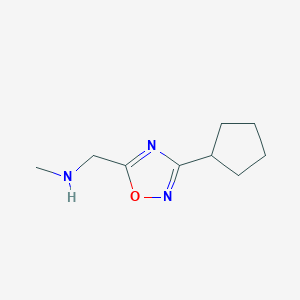
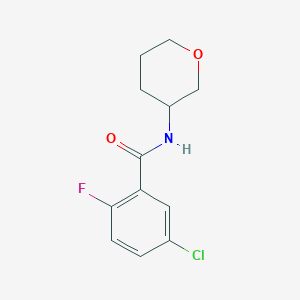
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

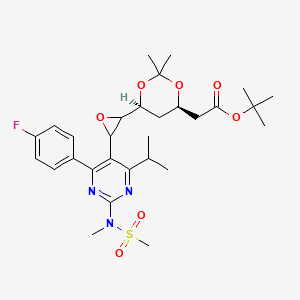
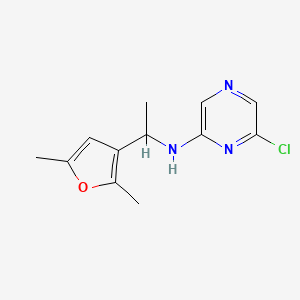
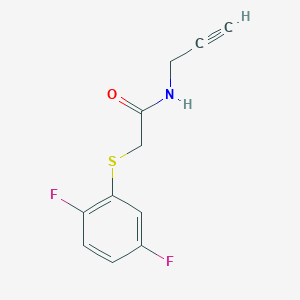
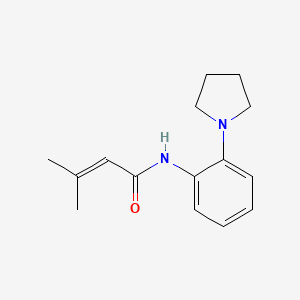
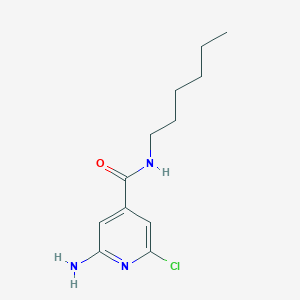
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
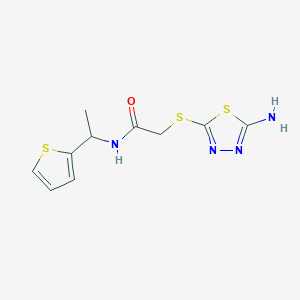
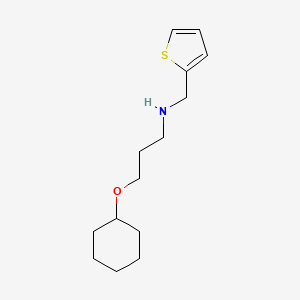
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
